

Triflimide-Promoted Functionalization of Purines: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Methyl-7H-purin-6-ol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the triflimide-promoted functionalization of purines. The primary focus of this guide is the efficient, metal-free C6-arylation of N7-substituted chloropurines, a key transformation for the synthesis of biologically active molecules and functional organic materials. Triflimide (Tf_2NH), a strong Brønsted acid, serves as a powerful promoter for the nucleophilic aromatic substitution (SNAr) of halopurines with a variety of aromatic and heteroaromatic nucleophiles.^{[1][2]}

Introduction

The functionalization of the purine scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by purine derivatives.^[1] Traditional methods for the synthesis of C6-arylpurines often rely on transition metal-catalyzed cross-coupling reactions.^[1] The triflimide-promoted protocol offers a valuable metal-free alternative, proceeding under mild conditions with a broad substrate scope.^{[1][2]} This method is particularly effective for the C6-arylation of N7-substituted halopurines, which can be challenging due to steric hindrance.^{[1][2]} The reaction is typically carried out in hexafluoroisopropanol (HFIP), a fluoroalcohol that facilitates the SNAr process.^[1]

Quantitative Data Summary

The triflimide-promoted C6-arylation of N7-substituted 6-chloropurines has been demonstrated with a range of aromatic and heteroaromatic nucleophiles, affording the corresponding

products in good to excellent yields. The following table summarizes the reported yields for the reaction of N7-methyl-6-chloropurine and N7-benzyl-6-chloropurine with various nucleophiles.

Entry	Purine Substrate	Aromatic Nucleophile	Product	Yield (%)
1	N7-Methyl-6-chloropurine	Indole	6-(1H-Indol-3-yl)-7-methyl-7H-purine	85
2	N7-Methyl-6-chloropurine	1-Methylindole	7-Methyl-6-(1-methyl-1H-indol-3-yl)-7H-purine	92
3	N7-Methyl-6-chloropurine	1-Phenylindole	7-Methyl-6-(1-phenyl-1H-indol-3-yl)-7H-purine	88
4	N7-Methyl-6-chloropurine	Naphthalene	7-Methyl-6-(naphthalen-1-yl)-7H-purine	75
5	N7-Methyl-6-chloropurine	2-Methoxynaphthalene	6-(2-Methoxynaphthalen-1-yl)-7-methyl-7H-purine	80
6	N7-Methyl-6-chloropurine	Anisole	6-(4-Methoxyphenyl)-7-methyl-7H-purine	65
7	N7-Methyl-6-chloropurine	1,3-Dimethoxybenzene	6-(2,4-Dimethoxyphenyl)-7-methyl-7H-purine	78
8	N7-Benzyl-6-chloropurine	Indole	7-Benzyl-6-(1H-indol-3-yl)-7H-purine	82
9	N7-Benzyl-6-chloropurine	1-Methylindole	7-Benzyl-6-(1-methyl-1H-indol-3-yl)-7H-purine	90

Data extracted from Shoji, T., et al. (2021). Triflimide-Promoted Nucleophilic C-Arylation of Halopurines to Access N7-Substituted Purine Biaryls. *Chemical and Pharmaceutical Bulletin*, 69(9), 886-891.[\[1\]](#)

Experimental Protocols

General Procedure for the Triflimide-Promoted Arylation of N7-Substituted Halopurines:

This protocol is based on the general method described by Shoji, et al.[\[1\]](#)

Materials:

- N7-substituted 6-chloropurine (1.0 equiv)
- Aromatic nucleophile (1.1 equiv)
- Triflimide (Tf_2NH) (1.0 equiv)
- Hexafluoroisopropanol (HFIP)
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Thin-layer chromatography (TLC) plates and developing chamber
- Rotary evaporator

- Glassware for extraction and filtration
- Column for chromatography

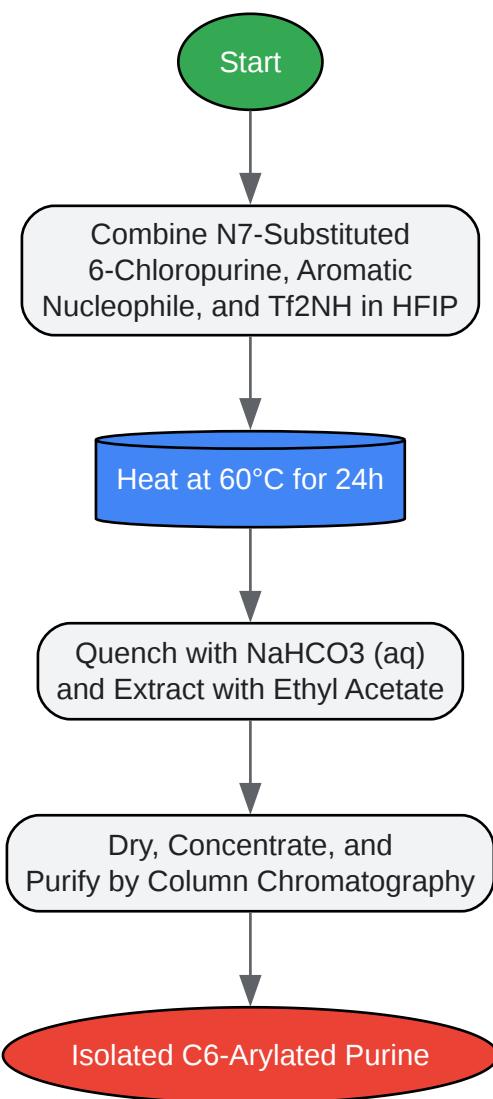
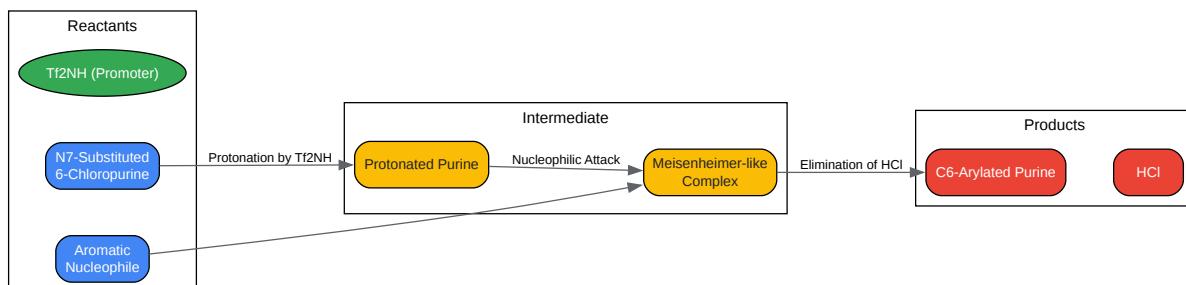
Procedure:

- To a stirred solution of the N7-substituted 6-chloropurine (e.g., 0.20 mmol) in hexafluoroisopropanol (2 mL), add the aromatic nucleophile (0.22 mmol, 1.1 equiv).
- Successively add triflimide (0.20 mmol, 1.0 equiv) to the reaction mixture.
- Stir the resulting mixture at 60 °C for 24 hours.
- Monitor the reaction progress by TLC until the starting halopurine is consumed.
- Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃ to neutralize the acid.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to afford the desired C6-arylated purine derivative.[1]

Visualizations

Proposed Reaction Mechanism:

The triflimide-promoted C6-arylation of N7-substituted halopurines is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The strong Brønsted acid, triflimide, is believed to activate the purine ring, facilitating the nucleophilic attack of the aromatic compound.



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